molecular formula C14H9N3O3 B398559 N-(2-cyanophenyl)-3-nitrobenzamide

N-(2-cyanophenyl)-3-nitrobenzamide

Cat. No.: B398559
M. Wt: 267.24g/mol
InChI Key: VFURPOIVAAKOFZ-UHFFFAOYSA-N
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Description

N-(2-Cyanophenyl)-3-nitrobenzamide is a benzamide derivative featuring a nitro group at the 3-position of the benzoyl ring and a cyano substituent at the 2-position of the aniline moiety. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds. For example, it has been utilized to synthesize benzimidoyl isothiocyanate derivatives through reactions with phosphorous pentachloride and potassium thiocyanate . The presence of both electron-withdrawing groups (nitro and cyano) influences its reactivity, making it a valuable precursor in medicinal and materials chemistry.

Properties

Molecular Formula

C14H9N3O3

Molecular Weight

267.24g/mol

IUPAC Name

N-(2-cyanophenyl)-3-nitrobenzamide

InChI

InChI=1S/C14H9N3O3/c15-9-11-4-1-2-7-13(11)16-14(18)10-5-3-6-12(8-10)17(19)20/h1-8H,(H,16,18)

InChI Key

VFURPOIVAAKOFZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The compound’s structural analogs differ in substituent type, position, and electronic effects. Key examples include:

  • N-(3-Methylphenyl)-3-nitrobenzamide (CAS 69754-50-3): Features a methyl group at the 3-position of the aniline ring instead of a cyano group. The methyl substituent is electron-donating, which may enhance solubility in nonpolar solvents compared to the cyano analog .
  • N-(2-Nitrophenyl)benzamide: Contains a nitro group on the aniline ring rather than the benzoyl ring.
  • N-(2-Chloropyridin-3-yl)-2-nitrobenzamide : Replaces the benzene ring with a pyridine moiety and introduces a chloro substituent. The pyridine ring’s basicity and chloro’s moderate electron-withdrawing nature may influence intermolecular interactions in crystal packing .

Physicochemical Properties

A comparative analysis of molecular properties is summarized below:

Compound Molecular Formula Molecular Weight Key Substituents Notable Features
N-(2-Cyanophenyl)-3-nitrobenzamide C₁₄H₉N₃O₃ 267.25 (calc.) 3-NO₂ (benzoyl), 2-CN (aniline) High reactivity due to dual electron-withdrawing groups
N-(3-Methylphenyl)-3-nitrobenzamide C₁₄H₁₂N₂O₃ 256.26 3-NO₂ (benzoyl), 3-CH₃ (aniline) Improved lipophilicity from methyl group
N-(2-Nitrophenyl)benzamide C₁₃H₁₀N₂O₃ 242.23 2-NO₂ (aniline) Reduced amide resonance vs. 3-nitro analogs

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